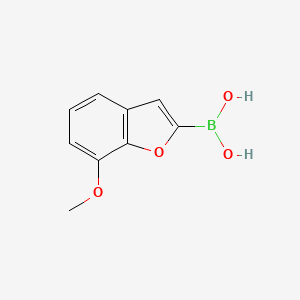

(7-Methoxybenzofuran-2-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPWZFCRQSOJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094417-81-8 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be important in modern organic chemistry as they are commonly used for the construction of carbon–carbon bonds. They also find application as medicines, as well as catalysts, particularly for boronic acids.

Mode of Action

Boronic acids, including this compound, are known to operate via the established mechanism of hydroxyl group-directed boronic acid in water. The crystal structure revealed the hydrogen bonds between the boronic acid moiety and its neighboring residues.

Actividad Biológica

(7-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C₉H₉BO₄

- CAS Number : 46785648

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can inhibit the activity of certain enzymes such as proteases and kinases.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

In a study evaluating the cytotoxic effects on prostate cancer cells, this compound reduced cell viability significantly while maintaining a higher viability in healthy cells, indicating selective toxicity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. It exhibited notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The diameter of inhibition zones ranged from 7 to 13 mm depending on the concentration used .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 8 | |

| Methicillin-resistant S. aureus (MRSA) | 9 |

Study on Anticancer Activity

A detailed study focused on the synthesis and biological evaluation of various benzofuran derivatives, including this compound. The results indicated that modifications to the benzofuran structure could enhance anticancer activity, with some derivatives showing up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

Antioxidant Properties

Research has also explored the antioxidant capacity of this compound. In various assays, it demonstrated significant antioxidant activity comparable to established standards such as α-Tocopherol and BHT, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives, this compound shows unique biological profiles. For instance:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | 5 µM | Effective against MRSA |

| Benzofuran derivatives | Varies; generally lower potency | Moderate effectiveness |

This comparative analysis highlights the specific advantages of using this compound in therapeutic contexts.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

- (7-Methoxybenzofuran-2-yl)boronic acid serves as a key reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH, Reflux |

| (5-Methoxybenzofuran-2-yl)boronic acid | 80% | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH, Reflux |

| (5-Bromobenzofuran-2-yl)boronic acid | 75% | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH, Reflux |

Biological Applications

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

- Cell Lines Tested : Prostate cancer (PC-3), breast cancer (MCF-7).

- IC50 Values :

- PC-3: 0.45 µM

- MCF-7: 0.62 µM

These values indicate that the compound is more effective than some standard chemotherapeutic agents.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Comparison Agent | IC50 Value (µM) |

|---|---|---|---|

| PC-3 | 0.45 | Doxorubicin | 1.5 |

| MCF-7 | 0.62 | Paclitaxel | 0.9 |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several pathogens.

Table 3: Antimicrobial Activity

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 11 |

| Candida albicans | 9 |

Materials Science

This compound is utilized in the development of advanced materials due to its ability to form stable complexes with various substrates. Its unique electronic properties enhance the performance of materials used in organic electronics and sensors.

Comparación Con Compuestos Similares

Electronic Effects :

- The methoxy group in (7-Methoxybenzofuran-2-yl)boronic acid donates electrons via resonance, increasing the boronic acid’s Lewis acidity compared to electron-withdrawing substituents (e.g., fluorine or cyano groups) .

Reactivity in Chemical Reactions

Suzuki-Miyaura Coupling

Benzofuran-derived boronic acids exhibit superior coupling efficiency compared to simpler phenylboronic acids due to extended conjugation stabilizing the transition state. For example, this compound likely outperforms 4-nitrophenylboronic acid (CAS: N/A) in cross-coupling reactions, as the latter’s electron-withdrawing nitro group reduces boronic acid reactivity .

Oxidative Reactivity

Boronic acids react with H₂O₂ to form phenols. The methoxy group in this compound may slow this conversion compared to 4-nitrophenylboronic acid, which undergoes rapid oxidation (rate constant: 0.0586 s⁻¹ at pH ~11) due to nitro-group stabilization of intermediates .

Antifungal and Anticancer Potential

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) MoRpd3 at 1 µM, surpassing trichostatin A (1.5 µM) in appressorium inhibition . The methoxyethyl group likely enhances target binding via hydrophobic interactions.

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), attributed to their planar aromatic systems interacting with DNA or proteasomes . This compound’s fused ring system may confer similar antiproliferative effects, though experimental validation is needed.

Antiviral Activity

Boronic acid derivatives with acyclic side chains (e.g., 4-bromobutyl boronic acid) inhibit HIV-1 replication by mimicking nucleosides and interfering with viral polymerase . The benzofuran moiety in this compound could enhance binding to viral enzymes, but its rigid structure may reduce flexibility compared to acyclic analogues.

Métodos De Preparación

Preparation Methods

(5-Methoxybenzofuran-2-yl)boronic acid is a boronic acid derivative of benzofuran and can be synthesized through the lithiation of 5-methoxybenzofuran followed by borylation.

- Lithiation Treat 5-methoxybenzofuran with n-butyllithium in tetrahydrofuran (THF) at -78°C to generate a lithiated intermediate.

- Borylation React the lithiated intermediate with trimethyl borate at temperatures ranging from -30°C to 10°C.

- Hydrolysis Hydrolyze the resulting boronate ester using hydrochloric acid to obtain the (5-Methoxybenzofuran-2-yl)boronic acid.

- Slowly add n-Butyllithium (38.6 ml, 97 mmol) over 10 minutes to 5-methoxybenzofuran (13.0 g, 88 mmol) in THF (130 ml) at ‒78 °C, resulting in a yellow solution that quickly forms a thick tan suspension that becomes difficult to stir.

- After 1 hour, add triisopropyl borate (50.9 mL, 219 mmol), and stir the reaction mixture at ‒78 °C, turning dark red and becoming mobile again.

- After 30 minutes, quench the reaction mixture by addition of 2 M hydrochloric acid (50 mL) and warm to room temperature. Add water (50 mL) and ethyl acetate (50 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 50 mL), and combine the organic phases, washing with water (50 mL) and brine (50 mL) and drying (MgSO4).

- Concentrate the dried solution to about 50 mL in volume by concentration under reduced pressure and slowly add heptane (100 mL), causing a beige solid to precipitate that is collected by filtration. Further recrystallization from ethyl acetate‒heptane gives (5-methoxybenzofuran-2-yl)boronic acid as a colorless solid (10.1 g, 59% yield).

Analysis

Notes

- The compound should be handled and stored properly to maintain its purity and stability.

- Optimize reaction conditions when scaling up the synthesis for industrial production, including using larger reactors.

- Commercial suppliers exist, but due to limited availability, the compound is often prepared according to a modified literature procedure.

Q & A

Q. What analytical methods are recommended for detecting trace impurities of (7-Methoxybenzofuran-2-yl)boronic acid in pharmaceutical compounds?

A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is preferred for quantifying boronic acid impurities at sub-ppm levels. This approach avoids derivatization, reduces sample preparation time, and ensures specificity. Validation parameters (e.g., LOD, LOQ, linearity) should align with ICH guidelines, as demonstrated in the analysis of carboxy phenyl boronic acid and methyl phenyl boronic acid in Lumacaftor .

Q. How can the stability of this compound be evaluated under storage conditions?

Stability assessments should include thermogravimetric analysis (TGA) and LC-MS monitoring under controlled humidity and temperature. Neat boronic acids, particularly heterocyclic variants like benzofuran-2-yl-boronic acid, degrade significantly within 15 days due to protodeboronation (PDeB). Notably, water alone does not drive degradation; solvent mixtures (e.g., THF:H₂O) and microwave heating may accelerate decomposition .

Q. What synthetic strategies are effective for benzofuran-based boronic acids?

Microwave-assisted Suzuki-Miyaura coupling or direct boronation via lithiation are common approaches. However, purification challenges arise due to boronic acid trimerization. Stabilizing agents (e.g., pinacol) or ester prodrugs are recommended to enhance synthetic yields .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence the binding kinetics of this compound with diols?

Stopped-flow fluorescence studies reveal that substituent position (e.g., 4-, 5-, or 8-isoquinolinyl groups) modulates kon rates. The methoxy group at the 7-position may sterically hinder diol access, reducing binding affinity. Competitive assays with sugars (e.g., D-fructose vs. D-glucose) can quantify substituent effects on thermodynamic and kinetic parameters .

Q. Can this compound be integrated into light-responsive drug delivery systems?

Azobenzene-boronic acid conjugates demonstrate reversible diol binding via E→Z photoisomerization. Incorporating the benzofuran moiety into such systems could enable wavelength-dependent control over drug release. Computational modeling (e.g., DFT) is critical to optimize steric and electronic interactions between the methoxy group and azobenzene .

Q. What role does this compound play in covalent adaptable hydrogels?

Polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) form dynamic crosslinks via boroxine or diol interactions. The methoxy group may enhance solubility or alter pH responsiveness. Rheological studies under varying glucose concentrations can characterize hydrogel stiffness and self-healing properties .

Q. How does this compound compare to combretastatin analogs in tubulin polymerization inhibition?

Structural analogs (e.g., boronic acid-containing cis-stilbenes) show IC50 values of ~21 μM against tubulin polymerization, comparable to combretastatin A-4. The methoxy group may enhance water solubility but reduce membrane permeability. Apoptosis assays (e.g., FACScan) and COMPARE analysis using cancer cell panels are essential for mechanistic validation .

Methodological Challenges and Data Contradictions

Q. Why do computational predictions of boronic acid mutagenicity sometimes conflict with experimental LC-MS/MS data?

Computational tools (e.g., Derek Nexus) may flag boronic acids as mutagenic due to electrophilic reactivity. However, experimental LC-MS/MS quantification at <1 ppm levels in drug substances (e.g., Lumacaftor) often shows no genotoxicity, highlighting the need for context-dependent risk assessment .

Q. How can MALDI-MS overcome boronic acid trimerization during peptide sequencing?

On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses trimerization by forming stable boronic esters. This enables sequencing of branched peptides with multiple boronic acid moieties. MS/MS fragmentation patterns must be calibrated to account for DHB adducts .

Q. Do thermal stability trends for aromatic boronic acids apply to this compound in flame-retardant applications?

Thermogravimetric analysis (TGA) of aromatic boronic acids shows that electron-withdrawing groups (e.g., methoxy) reduce char yield and thermal stability. However, benzofuran’s conjugated system may counteract this effect. Comparative TGA and pyrolysis-GC/MS studies are needed to validate structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.